

Spectroscopic Profile of 7-Aminoindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 7-Aminoindolin-2-one

Cat. No.: B1599909

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **7-Aminoindolin-2-one** (also known as 7-aminooxindole). The document collates known mass spectrometry data and outlines detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

While comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **7-Aminoindolin-2-one** are not readily available in public databases, the following tables summarize the known mass spectrometry data.

Table 1: Mass Spectrometry Data for **7-Aminoindolin-2-one**

Parameter	Value
Molecular Formula	C ₈ H ₈ N ₂ O
Molecular Weight	148.16 g/mol
Major Mass Peaks (m/z)	148, 120, 93

Table 2: ¹H NMR Data for **7-Aminoindolin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data Not Available	-	-	-

Table 3: ¹³C NMR Data for **7-Aminoindolin-2-one**

Chemical Shift (δ) ppm	Assignment
Data Not Available	-

Table 4: IR Spectroscopy Data for **7-Aminoindolin-2-one**

Wavenumber (cm ⁻¹)	Assignment
Data Not Available	-

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for aromatic heterocyclic compounds like **7-Aminoindolin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of **7-Aminoindolin-2-one**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **7-Aminoindolin-2-one** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is used for analysis.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard single-pulse experiment is performed.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is utilized.
 - A wider spectral width, typically 0-220 ppm, is required.
 - Due to the low natural abundance of ¹³C, a larger number of scans (typically several thousand) and a longer relaxation delay (2-5 seconds) are necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **7-Aminoindolin-2-one** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is then placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify characteristic functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **7-Aminoindolin-2-one**.

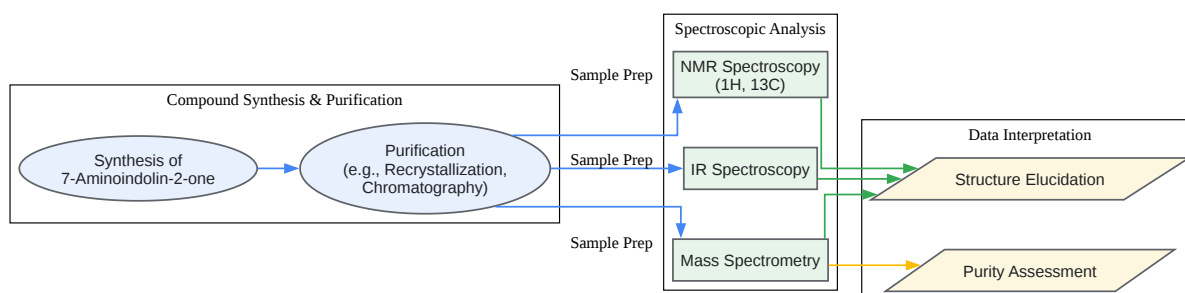
Methodology:

- Sample Preparation: A dilute solution of **7-Aminoindolin-2-one** is prepared in a volatile organic solvent such as methanol, acetone, or dichloromethane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
- Gas Chromatography:
 - A small volume (typically 1 μL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).

- The column temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Impact (EI) ionization is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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